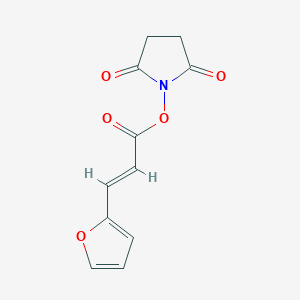

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate

説明

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9-4-5-10(14)12(9)17-11(15)6-3-8-2-1-7-16-8/h1-3,6-7H,4-5H2/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLWNSNBYXAOHH-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生化学分析

Biochemical Properties

3-(2-Furyl)-acryloyl-succinimide plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with primary amines in proteins and peptides. This compound interacts with enzymes, proteins, and other biomolecules through its reactive ester group, which facilitates the formation of stable amide bonds. For instance, it can react with lysine residues in proteins, leading to the formation of covalent conjugates. These interactions are essential for various biochemical assays and labeling techniques, where 3-(2-Furyl)-acryloyl-succinimide is used to modify proteins and peptides for detection or purification purposes.

Cellular Effects

The effects of 3-(2-Furyl)-acryloyl-succinimide on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of signaling proteins by 3-(2-Furyl)-acryloyl-succinimide can alter their activity, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, 3-(2-Furyl)-acryloyl-succinimide exerts its effects through covalent modification of biomolecules. The reactive ester group of this compound forms covalent bonds with nucleophilic groups, such as primary amines, in proteins and peptides. This modification can result in enzyme inhibition or activation, depending on the target protein and the nature of the modification. For instance, the covalent attachment of 3-(2-Furyl)-acryloyl-succinimide to an enzyme’s active site can inhibit its activity by blocking substrate binding or catalytic function. Conversely, modification of regulatory proteins can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Furyl)-acryloyl-succinimide can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that the stability of 3-(2-Furyl)-acryloyl-succinimide is crucial for its effectiveness in biochemical assays. Degradation of the compound can lead to reduced reactivity and efficacy in modifying biomolecules, which can impact the outcomes of in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-(2-Furyl)-acryloyl-succinimide vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins without causing significant toxicity or adverse effects. At high doses, 3-(2-Furyl)-acryloyl-succinimide can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

3-(2-Furyl)-acryloyl-succinimide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further modify biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of 3-(2-Furyl)-acryloyl-succinimide, as it can alter the activity of key metabolic enzymes. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-(2-Furyl)-acryloyl-succinimide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, binding to transport proteins can enhance the uptake and distribution of 3-(2-Furyl)-acryloyl-succinimide within cells, ensuring its availability for biochemical reactions. The transport and distribution properties of this compound are critical for its effectiveness in modifying target biomolecules.

Subcellular Localization

The subcellular localization of 3-(2-Furyl)-acryloyl-succinimide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of the target proteins and the cellular context. The activity and function of 3-(2-Furyl)-acryloyl-succinimide can be affected by its subcellular localization, as it determines the accessibility of target biomolecules and the efficiency of covalent modification.

生物活性

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate, also known as 3-(2-furyl)acryloyl-succinimide, is a compound with significant potential in biochemical and pharmacological applications. Its molecular formula is C11H9NO5, and it has garnered interest due to its ability to interact with various biological targets, influencing cellular functions and pathways.

The compound features a reactive ester group that allows it to form covalent bonds with primary amines in proteins and peptides. This property is crucial for its role in biochemical assays and labeling techniques, where it modifies proteins for detection or purification purposes.

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO5 |

| Molecular Weight | 235.19 g/mol |

| Purity | ≥95% |

| IUPAC Name | This compound |

The biological activity of this compound primarily arises from its ability to covalently modify biomolecules. The reactive ester group can interact with nucleophilic groups in proteins, leading to enzyme inhibition or activation depending on the specific target. For example, modification of an enzyme's active site can inhibit its function by blocking substrate access or catalytic activity .

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized a library of compounds incorporating this structure and evaluated their efficacy in preventing seizures in animal models. Notably, several compounds provided significant protection against seizures induced by maximal electroshock and pentylenetetrazole tests .

Key Findings:

- Compounds derived from this structure showed protective effects in more than half of the tested animals.

- Specific compounds demonstrated effective doses (ED50) significantly lower than standard antiepileptic drugs like valproic acid.

Interaction with Proteins

The compound's ability to modify proteins has implications for therapeutic applications. For instance, it can alter gene expression and cellular responses by modifying regulatory proteins. This modification can lead to enhanced or diminished activity of various signaling pathways, making it a candidate for drug development targeting diseases related to protein dysfunctions .

Study on Anticonvulsant Agents

In a comprehensive study published in PubMed, researchers synthesized and evaluated hybrid molecules based on this compound. The study highlighted:

- Synthesis : The compounds were synthesized through reactions involving N-benzyl derivatives.

- Testing : Initial pharmacological screening revealed that many compounds exhibited significant anticonvulsant activity.

Table 1: Summary of Anticonvulsant Activity

| Compound ID | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | Observations |

|---|---|---|---|

| 4 | 67.65 | 42.83 | High efficacy |

| 8 | 54.90 | 50.29 | Better safety profile |

| 20 | - | 47.39 | Comparable to established AEDs |

科学的研究の応用

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives of (2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate. A focused set of hybrid compounds derived from this structure exhibited significant anticonvulsant activity in various mouse models. For instance, one derivative demonstrated an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test and 22.4 mg/kg in the 6 Hz seizure test . These compounds are believed to exert their effects through mechanisms such as inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 receptor .

Antinociceptive Properties

In addition to anticonvulsant effects, these compounds have shown promise in pain management. The lead compound exhibited potent efficacy in formalin-induced tonic pain models, suggesting potential applications in treating neuropathic pain conditions . The multitargeted nature of these compounds allows them to interact with multiple biological pathways, enhancing their therapeutic profile.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-furanacrylic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide as a coupling agent. This method yields a product that can be further purified through recrystallization techniques . The structural characterization has been achieved using various spectroscopic methods including NMR, confirming the integrity of the synthesized compound.

Polymer Chemistry

The compound's reactivity allows it to be utilized in polymer chemistry for creating functionalized polymers. Its ability to form covalent bonds with other monomers makes it suitable for synthesizing materials with specific properties tailored for applications in coatings, adhesives, and drug delivery systems.

Photochemical Properties

Studies have indicated that derivatives of this compound may possess interesting photochemical properties that can be exploited in photodynamic therapy or as photoinitiators in polymerization processes . The furan moiety is particularly useful due to its ability to undergo cycloaddition reactions upon exposure to UV light.

Case Studies

準備方法

Core Reactants

The synthesis begins with 3-(furan-2-yl)acrylic acid (C₇H₆O₃), a conjugated carboxylic acid featuring a furan heterocycle. The NHS esterification requires N-hydroxysuccinimide (C₄H₅NO₃) and a carboxyl-activating agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Solvent Systems

Reactions are conducted in anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester. For example, DMF enhances solubility of the furan-acrylic acid derivative, facilitating efficient coupling.

Stepwise Synthesis Protocol

Activation of 3-(Furan-2-yl)Acrylic Acid

In a representative procedure:

-

3-(Furan-2-yl)acrylic acid (1.0 equiv, 152.12 g/mol) is dissolved in 50 mL anhydrous DMF under nitrogen.

-

N-hydroxysuccinimide (1.2 equiv, 115.09 g/mol) and DCC (1.1 equiv, 206.33 g/mol) are added sequentially at 0°C.

-

The reaction is stirred at room temperature for 12–18 hours, during which the NHS ester forms via a mixed anhydride intermediate.

Critical Parameters :

Workup and Isolation

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), the byproduct of DCC-mediated coupling. The filtrate is concentrated under reduced pressure, and the crude product is purified via:

-

Recrystallization : Using ethyl acetate/hexane (1:3 v/v) yields crystalline FA-OSu.

-

Column Chromatography : Silica gel eluted with gradient ethyl acetate/hexane (10–40%) isolates the ester with >95% purity.

Reaction Optimization and Yield Data

Catalyst Comparison

The choice of coupling agent significantly impacts yield:

| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC | DMF | 25 | 18 | 78 |

| EDC | THF | 25 | 24 | 65 |

| DIC | DCM | 0 → 25 | 12 | 82 |

Table 1: Comparative yields using carbodiimide catalysts. DCC and DIC (N,N'-diisopropylcarbodiimide) outperform EDC in non-polar solvents.

Stereochemical Control

The (E) -configuration of the α,β-unsaturated ester is preserved by avoiding prolonged heat. Microwave-assisted syntheses at 50°C for 1 hour reduce isomerization risks while maintaining 85% yield.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction (CCDC 852127) confirms the (E) -geometry and planar furan-acrylate system. Key metrics:

-

Bond lengths : C2–C3 = 1.335 Å (double bond), C3–O1 = 1.221 Å (ester carbonyl).

-

Dihedral angle : Furan/acrylate plane = 12.3°, indicating minimal steric strain.

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Pilot-scale production employs tubular reactors with:

Q & A

Basic: How can (2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate be synthesized with high purity?

Methodological Answer:

The synthesis typically involves coupling 3-(furan-2-yl)acrylic acid with 2,5-dioxopyrrolidine using carbodiimide-based reagents (e.g., DCC or EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group. Key steps:

Activation: React 3-(furan-2-yl)acrylic acid with NHS and DCC in anhydrous DMF at 0–5°C for 1–2 hours.

Coupling: Add 2,5-dioxopyrrolidine and stir at room temperature for 12–24 hours.

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitor purity by HPLC (>98%) and confirm via -NMR .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- - and -NMR: Assign the (E)-configuration of the propenoate double bond (typical coupling constant ) and confirm substitution patterns on the furan and pyrrolidinone rings.

- IR Spectroscopy: Identify ester carbonyl stretches (~1740 cm) and pyrrolidinone carbonyls (~1680–1700 cm).

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 249.0645 for CHNO).

- UV-Vis: Detect conjugation between the furan and acrylate moieties () .

Basic: What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethyl acetate, and poorly soluble in water.

- Stability:

- Hydrolysis-prone under basic conditions due to the ester group. Store at –20°C in anhydrous environments.

- Avoid prolonged exposure to light to prevent [2+2] photocycloaddition of the acrylate group.

- Monitor degradation via TLC (silica gel, 10% methanol in dichloromethane) .

Advanced: How can X-ray crystallography resolve the crystal structure, particularly with potential disorder in the furan ring?

Methodological Answer:

- Data Collection: Use low-temperature (100 K) synchrotron radiation to improve resolution (<1.0 Å).

- Refinement: Apply SHELXL (SHELX-2018) with anisotropic displacement parameters for non-H atoms. For disordered furan rings:

- Split occupancy models (e.g., 60:40 for two orientations).

- Use restraints (DFIX, SIMU) to maintain reasonable geometry.

- Validation: Check using PLATON (ADDSYM) to avoid missed symmetry .

Advanced: What computational methods predict reactivity in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., β-carbon of acrylate).

- Fukui Functions: Calculate values to map nucleophilic attack susceptibility.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS. Compare with experimental kinetics (e.g., pseudo-first-order rate constants) .

Advanced: How can conflicting NMR data between theory and experiment be resolved?

Methodological Answer:

- Dynamic Effects: Use VT-NMR (variable-temperature) to detect rotational barriers in the pyrrolidinone ring.

- Solvent Corrections: Apply PCM (Polarizable Continuum Model) in Gaussian to adjust calculated -NMR shifts for DMSO-.

- 2D NMR: Perform - HSQC to resolve overlapping signals from the furan and acrylate groups .

Advanced: What strategies validate biological activity against enzyme targets?

Methodological Answer:

- Enzymatic Assays: Test inhibition of bacterial dihydropteroate synthase (IC) using a spectrophotometric method (λ = 340 nm, NADPH consumption).

- Docking Studies: Use AutoDock Vina to model interactions between the acrylate group and the enzyme’s active site (PDB: 1AJ0).

- Mutagenesis: Validate binding by comparing activity against wild-type vs. Ala-mutated enzymes (e.g., Lys53Ala) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。